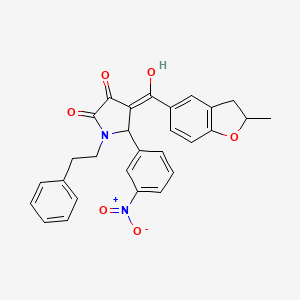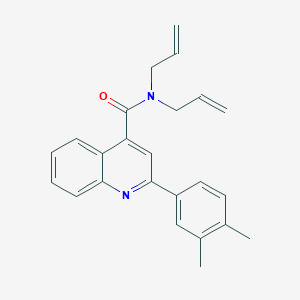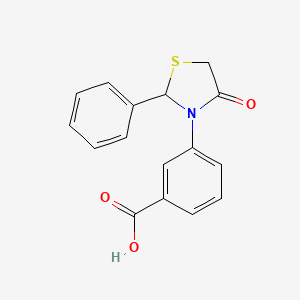![molecular formula C26H23NO4 B11119202 1-(4-Tert-butylphenyl)-2-(furan-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11119202.png)
1-(4-Tert-butylphenyl)-2-(furan-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Tert-butylphenyl)-2-(furan-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione, often referred to as tert-butylphenyl-furanone , is a complex heterocyclic compound. Let’s break down its structure:
- The core structure consists of a dihydrochromeno[2,3-c]pyrrole scaffold.
- Attached to this core, we have a furan ring and a tert-butylphenyl group.
This compound exhibits intriguing properties due to its unique combination of aromatic rings and heterocyclic moieties. Its synthesis and applications have garnered significant interest in both academia and industry.
Preparation Methods
Synthetic Routes:
Multicomponent Reaction (MCR):
Industrial Production:
- While industrial-scale production methods are not widely documented, the MCR approach can be adapted for large-scale synthesis.
- Optimization of reaction conditions, catalysts, and purification steps is crucial for efficient production.
Chemical Reactions Analysis
1-(4-Tert-butylphenyl)-2-(furan-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione participates in various reactions:
Oxidation: Undergoes oxidation to form the corresponding phenolic compound.
Reduction: Reduction of the furanone moiety yields a dihydrochromeno[2,3-c]pyrrole derivative.
Substitution: The tert-butyl group can be substituted using appropriate nucleophiles.
Cyclization: Intramolecular cyclization reactions lead to diverse derivatives.
Major products include derivatives with altered substituents, which impact solubility, bioactivity, and stability.
Scientific Research Applications
-
Medicinal Chemistry
- Tert-butylphenyl-furanone derivatives exhibit promising antitumor, anti-inflammatory, and antioxidant activities.
- Researchers explore their potential as novel drug candidates for cancer therapy and other diseases.
-
Chemical Biology
- The compound’s unique structure makes it an attractive probe for studying biological processes.
- It can selectively target specific enzymes or receptors.
-
Materials Science
- Tert-butylphenyl-furanone derivatives find applications in organic electronics, such as organic light-emitting diodes (OLEDs) and photovoltaic devices.
Mechanism of Action
- The exact mechanism of action varies based on the specific derivative and its target.
- Some derivatives interact with cellular pathways, modulating gene expression or inhibiting specific enzymes.
Comparison with Similar Compounds
- Tert-butylphenyl-furanone stands out due to its hybrid structure, combining features of chromeno[2,3-c]pyrroles, furans, and phenyl groups.
- Similar compounds include chromeno[2,3-c]pyrroles, furanones, and phenyl-substituted heterocycles.
Properties
Molecular Formula |
C26H23NO4 |
|---|---|
Molecular Weight |
413.5 g/mol |
IUPAC Name |
1-(4-tert-butylphenyl)-2-(furan-2-ylmethyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C26H23NO4/c1-26(2,3)17-12-10-16(11-13-17)22-21-23(28)19-8-4-5-9-20(19)31-24(21)25(29)27(22)15-18-7-6-14-30-18/h4-14,22H,15H2,1-3H3 |
InChI Key |
IYJSEFWEBUHLLG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2C3=C(C(=O)N2CC4=CC=CO4)OC5=CC=CC=C5C3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[3-Amino-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-2-yl](4-nitrophenyl)methanone](/img/structure/B11119142.png)
![4-{(E)-[(3-methoxyphenyl)imino]methyl}phenyl (2E)-3-(3,4-dimethoxyphenyl)prop-2-enoate](/img/structure/B11119151.png)
![3-(sec-butyl)-5-{(Z)-1-[2-(2-methoxyphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-2-thioxo-1,3-thiazolan-4-one](/img/structure/B11119159.png)

![N-(3,4-Dichlorophenyl)-2-[2,4-dichloro(phenylsulfonyl)anilino]acetamide](/img/structure/B11119170.png)
![4,9,14-tris(2,4-dinitrophenyl)-3,4,5,8,9,10,13,14,15-nonazatetracyclo[10.3.0.02,6.07,11]pentadeca-1(15),2,5,7,10,12-hexaene](/img/structure/B11119177.png)


![1-(4-{4-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)sulfonyl]piperazin-1-yl}phenyl)ethanone](/img/structure/B11119196.png)
![N-({1-[2-(2,6-dimethylphenoxy)ethyl]benzimidazol-2-yl}methyl)-2-furylcarboxami de](/img/structure/B11119201.png)
![N-(4-bromophenyl)-2-{2-[(3-methylphenoxy)methyl]-1H-benzimidazol-1-yl}acetamide](/img/structure/B11119204.png)
![5-(3,4-dichlorophenyl)-3-hydroxy-4-{[4-(propan-2-yloxy)phenyl]carbonyl}-1-(pyridin-3-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11119214.png)

